molecular formula C12H9BrN2O B2634939 3-Bromo-1H-indole-2-carboxylic acid prop-2-ynylamide CAS No. 1252311-98-0

3-Bromo-1H-indole-2-carboxylic acid prop-2-ynylamide

Cat. No.: B2634939
CAS No.: 1252311-98-0
M. Wt: 277.121
InChI Key: MRVUPUARQFFZHH-UHFFFAOYSA-N
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Description

3-Bromo-1H-indole-2-carboxylic acid prop-2-ynylamide is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .


Molecular Structure Analysis

The molecular formula of this compound is C12H9BrN2O . The indole nucleus of related compounds has been observed to chelate with two Mg 2+ ions within the active site of integrase .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, indole derivatives are known to undergo a variety of reactions .

Future Directions

The future directions for research on 3-Bromo-1H-indole-2-carboxylic acid prop-2-ynylamide and related compounds could include further investigation into their synthesis, chemical reactions, and biological activity. Given the biological activity of related indole derivatives , these compounds may have potential for development as therapeutic agents.

Properties

IUPAC Name

3-bromo-N-prop-2-ynyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c1-2-7-14-12(16)11-10(13)8-5-3-4-6-9(8)15-11/h1,3-6,15H,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVUPUARQFFZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=C(C2=CC=CC=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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